
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile typically involves the reaction of salicylaldehyde with alkyl cyanoacetates. This reaction forms the stable compound 2-oxo-2H-1-benzopyran-3-carbonitrile, which can then be further reacted to produce the desired compound . The reaction conditions often involve the use of ammonium acetate and malononitrile, with the process being carried out under reflux conditions in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various cellular processes, contributing to the compound’s biological activities.
類似化合物との比較
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: This compound shares a similar benzopyran core structure but differs in its functional groups.
4-{[(2-Oxo-1(2H)-pyridinyl)oxy]carbonyl}benzonitrile: Another structurally related compound with different substituents.
Uniqueness
4-(2-Oxo-2H-1-benzopyran-3-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
77031-63-1 |
|---|---|
分子式 |
C17H9NO3 |
分子量 |
275.26 g/mol |
IUPAC名 |
4-(2-oxochromene-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C17H9NO3/c18-10-11-5-7-12(8-6-11)16(19)14-9-13-3-1-2-4-15(13)21-17(14)20/h1-9H |
InChIキー |
FFMLOIJFSJDTTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
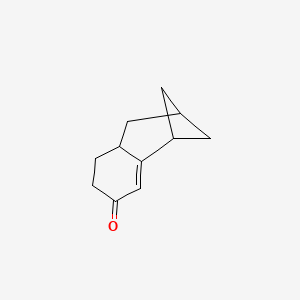

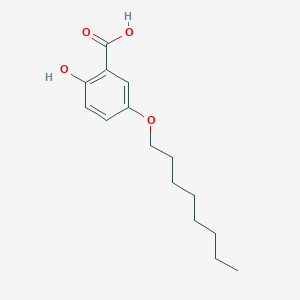
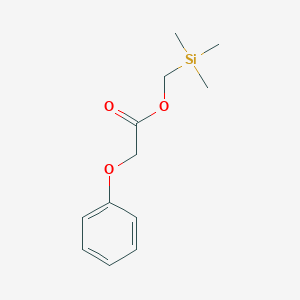

![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
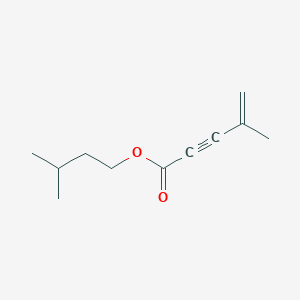

![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)

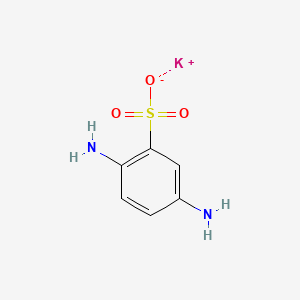
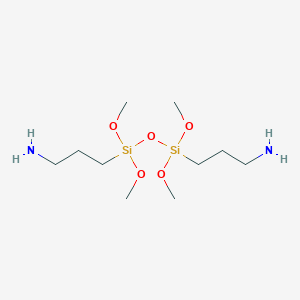
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
